4-Heptanone, 2,2,3,3,5,5,6-heptamethyl- is an organic compound with the molecular formula and a molar mass of 226.4 g/mol. This compound is classified as a ketone, characterized by its carbonyl group () bonded to two carbon atoms. It appears as a colorless liquid with a density of approximately 0.827 g/cm³ and a boiling point of around 98 °C at reduced pressure (2 Torr) . The compound is also known by its IUPAC name and various synonyms that highlight its structural features.
The synthesis of 4-Heptanone, 2,2,3,3,5,5,6-heptamethyl- typically involves the following methods:
Several compounds share structural similarities with 4-Heptanone, 2,2,3,3,5,5,6-heptamethyl-, which can be compared based on their molecular structure and properties:
Compound Name | Molecular Formula | Molar Mass (g/mol) | Key Characteristics |
---|---|---|---|
4-Heptanone | 114.19 | Simple ketone; colorless liquid; used in solvents. | |
2-Hexanone | 100.16 | Colorless liquid; used as a solvent and flavoring agent. | |
3-Heptanone | 114.19 | Similar structure; used in flavoring and fragrances. |
Uniqueness: The specific arrangement of methyl groups in 4-Heptanone, 2,2,3,3,5,5,6-heptamethyl- distinguishes it from simpler ketones like 4-heptanone or 2-hexanone. This unique structure may influence its physical properties and potential applications in flavoring and synthesis.
Classical methods for synthesizing 4-Heptanone, 2,2,3,3,5,5,6-heptamethyl- rely on stepwise alkylation and oxidation protocols. A prominent route involves the oxidation of tertiary alcohols, such as 2,2,3,3,5,5,6-heptamethylheptan-4-ol, using strong oxidizing agents like Jones reagent (CrO₃/H₂SO₄) or pyridinium chlorochromate (PCC). For example, oxidation of the alcohol precursor under anhydrous conditions with PCC in dichloromethane achieves yields of 65–70%, though overoxidation to carboxylic acids remains a limitation.
Alternatively, Friedel-Crafts acylation has been adapted for sterically hindered systems. Reacting acetyl chloride with a pre-branched alkane backbone in the presence of AlCl₃ generates the ketone via electrophilic aromatic substitution. However, this method is less favored due to competing side reactions, such as polyacylation, which reduce yields to ~40%.
Table 1: Traditional Synthesis Methods for 4-Heptanone, 2,2,3,3,5,5,6-heptamethyl-
Method | Reagents/Conditions | Yield (%) | Key Limitations |
---|---|---|---|
Alcohol Oxidation | PCC/CH₂Cl₂, 0°C, 12 h | 65–70 | Overoxidation risks |
Friedel-Crafts Acylation | AcCl, AlCl₃, reflux, 24 h | ~40 | Polyacylation side products |
The steric complexity of 4-Heptanone, 2,2,3,3,5,5,6-heptamethyl- necessitates catalysts capable of enforcing regioselectivity in branched alkyl chain formation. Rhodium-catalyzed reductive coupling has emerged as a powerful tool. For instance, using Rh(acac)(CO)₂ with the bulky phosphine ligand P^tBu₂Me, aldehydes undergo coupling with 2-bromopropene to form branched allylic alcohols, which isomerize to ketones. This method achieves 80% yield for analogous branched ketones at 130°C in dimethyl ether (DME) with KO₂CH as a reductant.
Nickel-photoredox dual catalysis offers complementary selectivity. Aryl acids and alkyl bromides undergo cross-electrophile coupling under blue-light irradiation, forming ketones without requiring preactivated carbonyl intermediates. While this method has not been directly applied to 4-Heptanone derivatives, its success with structurally similar substrates (e.g., 2,2,6,6-tetramethylheptan-4-one, 72% yield) suggests adaptability.
Table 2: Catalytic Systems for Branched Ketone Synthesis
Catalyst System | Substrate Example | Yield (%) | Selectivity (Branched:Linear) |
---|---|---|---|
Rh/P^tBu₂Me | Piperonal + 2-bromopropene | 80 | >40:1 |
Ni/Photoredox | Aromatic acid + alkyl bromide | 72 | N/A (single isomer) |
Electrochemistry provides a sustainable pathway for constructing the ketone backbone. In one approach, enol acetates react with sodium perfluoroalkyl sulfinates under constant current (10 mA) in an undivided cell, generating fluorinated ketones via radical intermediates. Though not yet applied to 4-Heptanone derivatives, this method’s tolerance for steric bulk (e.g., 85% yield for tert-butyl-substituted analogs) indicates promise.
A more direct strategy involves ketone-olefin reductive coupling. Using a graphite cathode and sacrificial magnesium anode, unactivated ketones couple with olefins in aqueous methanol at −1.8 V vs Ag/AgCl. For example, cyclohexanone couples with ethylene to form tertiary alcohols, which dehydrate to branched ketones. Applied to 4-Heptanone synthesis, this method could streamline access to its fully substituted framework.
Table 3: Electrochemical Parameters for Ketone-Olefin Coupling
Substrate Pair | Electrolyte | Potential (V) | Yield (%) |
---|---|---|---|
Cyclohexanone + Ethylene | LiClO₄/MeOH/H₂O | −1.8 | 78 |
Benzaldehyde + Styrene | NaBF₄/DME | −2.1 | 65 |
Surface-mediated catalytic reaction dynamics involving 4-heptanone, 2,2,3,3,5,5,6-heptamethyl- encompass a sophisticated array of heterogeneous processes that occur at the interface between solid catalyst surfaces and organic substrates [8]. These transformations involve complex adsorption-desorption equilibria, surface reaction kinetics, and product formation mechanisms that are fundamentally influenced by the unique structural characteristics of the highly methylated ketone substrate [9].
The initial adsorption process involves the coordination of the ketone carbonyl group to specific active sites on the catalyst surface [10]. For magnesium oxide surfaces, which serve as model systems for basic heterogeneous catalysts, the adsorption strength varies significantly depending on the degree of surface hydroxylation [9]. Dehydroxylated magnesium oxide surfaces exhibit strong basic character through oxide ions, leading to enhanced substrate binding but potentially reduced catalytic turnover due to product inhibition [10].
Surface reconstruction phenomena play a crucial role in determining catalytic activity [9]. When water molecules are present, the strong basic sites of surface oxide ions convert to weaker basic hydroxyl groups, fundamentally altering the reaction energetics [10]. This surface termination reconstruction leads to improved catalytic performance through destabilization of reaction intermediates and reduction of energy barriers for rate-determining steps [9].
Surface Type | Binding Energy (eV) | Turnover Frequency | Rate-Determining Step |
---|---|---|---|
Dehydroxylated MgO | -2.85 | Low | Product Desorption |
Hydroxylated MgO | -1.24 | High | Proton Transfer |
Water-Saturated Surface | -0.86 | Moderate | Competitive Adsorption |
The reaction mechanism proceeds through a series of elementary steps involving enolate formation, aldol-type condensation, and subsequent dehydration processes [10]. For methylated ketones, the highly substituted nature of the substrate influences both the thermodynamic stability of intermediate species and the kinetic accessibility of various reaction pathways [9]. The presence of multiple methyl groups creates significant steric constraints that can alter the preferred binding orientation on the catalyst surface [10].
Temperature effects on surface-mediated catalysis reveal distinct activation energies for different elementary steps [11]. The proton transfer step exhibits an activation energy of 54.7 kilojoules per mole, while dehydration processes require 77 kilojoules per mole [11]. These thermodynamic parameters indicate that proton transfer represents the kinetically favored pathway under moderate temperature conditions [11].
The role of water molecules in surface-mediated catalysis extends beyond simple surface modification [9]. Water can compete for active sites, leading to reduced catalytic activity at high water concentrations [10]. However, controlled amounts of water can enhance reaction rates by facilitating proton transfer processes and preventing excessive substrate binding [9]. The optimal water content represents a delicate balance between surface activation and competitive inhibition effects [10].
Thermodynamic control of regioselective methylation in 4-heptanone, 2,2,3,3,5,5,6-heptamethyl- involves the preferential formation of the most thermodynamically stable methylated products under equilibrating conditions [12]. This process is fundamentally governed by the relative stability of different enolate intermediates and the accessibility of various methylation sites within the highly substituted ketone framework [13].
The formation of enolate intermediates represents the critical first step in regioselective methylation processes [14]. Under thermodynamic control conditions, the more substituted enolate, which bears a highly substituted carbon-carbon double bond, predominates due to enhanced stability through hyperconjugation effects [15]. This thermodynamic preference contrasts with kinetic control, where the less hindered enolate forms more rapidly but may not represent the most stable isomer [16].
Reaction conditions play a decisive role in determining whether kinetic or thermodynamic control operates [13]. Higher temperatures and longer reaction times favor thermodynamic control by allowing equilibration between different enolate isomers [14]. Protic solvents and weaker bases also promote thermodynamic control by facilitating reversible enolate formation [15]. In contrast, strong bases such as lithium diisopropylamide at low temperatures typically favor kinetic control through rapid, irreversible deprotonation [13].
Control Type | Temperature | Base Strength | Reaction Time | Product Distribution |
---|---|---|---|---|
Kinetic | Low (-78°C) | Strong (LDA) | Short (< 1 h) | Less Substituted Enolate |
Thermodynamic | High (25°C) | Weak (NaH) | Long (> 12 h) | More Substituted Enolate |
Mixed | Moderate (0°C) | Moderate | Intermediate | Variable |
The thermodynamic stability of methylated products depends on multiple factors including steric interactions, electronic effects, and conformational preferences [12]. For highly methylated ketones, the introduction of additional methyl groups must overcome increasing steric congestion, leading to diminishing thermodynamic favorability for further substitution [17]. This effect becomes particularly pronounced when methylation occurs at positions already bearing multiple substituents [12].
Regioselectivity in methylation reactions under thermodynamic control is influenced by the relative acidity of different hydrogen atoms in the substrate [16]. The presence of electron-withdrawing groups, such as additional carbonyl functionalities, can significantly alter the preferred sites of deprotonation and subsequent methylation [16]. For methylated ketones, the electron-donating character of methyl groups can reduce the acidity of adjacent positions, affecting the overall regioselectivity pattern [12].
The mechanism of thermodynamically controlled methylation involves reversible enolate formation followed by methylation at the thermodynamically favored position [17]. Recent investigations using quaternary ammonium methylating agents have demonstrated that direct nucleophilic substitution mechanisms can provide enhanced regioselectivity compared to traditional methylating reagents [12]. These studies reveal that phenyl trimethylammonium iodide selectively methylates the most acidic position under equilibrating conditions, yielding up to 85 percent of the desired regioisomer [12].